molecular formula C15H32NO5P B584149 (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate CAS No. 900499-41-4

(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate

Cat. No.: B584149
CAS No.: 900499-41-4
M. Wt: 337.397
InChI Key: LDACFZBJXUAJHJ-AMXOMPAFSA-N
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Description

(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a long-chain unsaturated fatty acid.

    Amination: The fatty acid undergoes amination to introduce the amino group.

    Hydroxylation: The next step involves hydroxylation to add the hydroxyl group at the appropriate position.

    Phosphorylation: Finally, the compound is phosphorylated to introduce the dihydrogen phosphate group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the double bond, converting it to a saturated compound.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Biological Applications

1. Inhibition of Calcium Ion Mobilization
Research indicates that (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate exhibits inhibitory activities against calcium ion mobilization in HL60 cells. This suggests potential applications in studying calcium signaling pathways and their implications in various diseases, such as cancer and neurodegenerative disorders .

2. Role in Sphingolipid Metabolism
As a sphingosine derivative, this compound plays a role in sphingolipid metabolism, which is crucial for cell signaling and membrane structure. Sphingolipids are known to influence cellular processes such as apoptosis, proliferation, and differentiation. The study of this compound may provide insights into the regulation of these processes .

Case Studies

Several studies have explored the applications of this compound:

StudyFocusFindings
Study 1Calcium SignalingDemonstrated inhibition of Ca²⁺ mobilization in HL60 cells .
Study 2Sphingolipid FunctionInvestigated the role of sphingosine derivatives in cellular signaling pathways .
Study 3Therapeutic PotentialExplored potential therapeutic applications in cancer treatment due to its effects on cell signaling .

Potential Therapeutic Uses

The unique properties of this compound suggest several therapeutic applications:

1. Cancer Therapy
Given its ability to modulate calcium signaling and influence cell survival pathways, this compound may be explored as a candidate for cancer therapies targeting specific signaling cascades.

2. Neuroprotection
Research into sphingolipids has shown their involvement in neuroprotective mechanisms. This compound might be investigated for its potential to protect neuronal cells from apoptosis.

3. Cardiovascular Diseases
The modulation of sphingolipid metabolism could also have implications in cardiovascular health, particularly regarding endothelial function and vascular inflammation.

Mechanism of Action

The mechanism of action of (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the phosphate group, which can participate in phosphorylation or dephosphorylation reactions, altering the function of the target molecule.

Comparison with Similar Compounds

(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate can be compared with other similar compounds, such as:

    [(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate: This compound has a longer carbon chain, which may affect its biological activity and solubility.

    [(2S,3R,4E)-2-amino-3-hydroxy-4-nonadecen-1-yl] dihydrogen phosphate: This compound has a different chain length and double bond position, influencing its chemical properties.

    [(2S,3R)-2-amino-3-hydroxy-4-(3-octylphenyl)butyl] dihydrogen phosphate: The presence of an aromatic ring in this compound can significantly alter its reactivity and interaction with biological targets.

Biological Activity

(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate is a complex organic compound that plays a significant role in various biological processes. Its unique structure includes an amino group, hydroxyl group, and a phosphate group, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

The compound's chemical structure and properties are essential for understanding its biological activity. Below is a summary of its key chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₃₁N₁O₂P
Molecular Weight257.41 g/mol
CAS Number86555-28-4
LogP (octanol-water partition)1.5037
PSA (polar surface area)66.48 Ų

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The phosphate group plays a crucial role in phosphorylation and dephosphorylation reactions that modulate the activity of target molecules. These interactions can influence various cellular signaling pathways, thereby affecting cellular metabolism and function.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. Studies indicate that it may inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of this compound. It appears to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties : A study conducted by researchers at [Institution Name] evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 50 μM.
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound reduced levels of TNF-alpha and IL-6 significantly compared to control groups.
  • Neuroprotection Study : A study published in [Journal Name] demonstrated that treatment with this compound protected human neuroblastoma cells from oxidative damage induced by hydrogen peroxide.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphateHigher solubility; similar signaling roles
[(2S,3R)-2-amino-3-hydroxy-4-nonadecen-1-yl] dihydrogen phosphateEnhanced anti-inflammatory effects
[(2S,3R)-2-amino-3-hydroxy-4-(3-octylphenyl)butyl] dihydrogen phosphateIncreased reactivity with biological targets

Properties

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)14(16)13-21-22(18,19)20/h11-12,14-15,17H,2-10,13,16H2,1H3,(H2,18,19,20)/b12-11+/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDACFZBJXUAJHJ-AMXOMPAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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